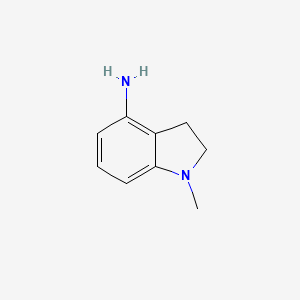
1-methyl-2,3-dihydro-1H-indol-4-amine
Descripción general
Descripción
“1-methyl-2,3-dihydro-1H-indol-4-amine” is a chemical compound with the molecular formula C9H11N . It is also known as 1H-Indole, 2,3-dihydro-4-methyl- .
Molecular Structure Analysis
The molecular structure of “1-methyl-2,3-dihydro-1H-indol-4-amine” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving “1-methyl-2,3-dihydro-1H-indol-4-amine” are not available, indole derivatives are known to undergo a variety of chemical reactions . For example, they can participate in Michael addition reactions .Aplicaciones Científicas De Investigación
Synthesis and Structural Evaluation
1-Methyl-2,3-dihydro-1H-indol-4-amine is utilized in the synthesis of conformationally constrained tryptophan derivatives. These derivatives are designed for use in peptide and peptoid conformation elucidation studies. By bridging the α-carbon and the 4-position of the indole ring, the conformational flexibility of the side chain is limited, which is critical for further derivatization and structural analysis (Horwell et al., 1994; 1995).
Chemical Synthesis and Reactivity
The compound has been involved in the synthesis of various indole and gramine derivatives through Diels-Alder cycloaddition, followed by acid-catalyzed cyclization and deprotection processes. Such synthetic routes are essential for producing compounds with potential pharmacological properties and for the study of molecular interactions in biological systems (Kukuljan et al., 2016).
Intermediate for Pharmacological Studies
1-Methyl-2,3-dihydro-1H-indol-4-amine serves as an intermediate in synthesizing disubstituted 1-(indolin-5-yl)methanamines, which are explored for their pharmacological properties. This showcases the compound's role in developing new therapeutic agents (Ogurtsov & Rakitin, 2021).
Catalysis and Organic Reactions
It is used in regioselective addition reactions with aromatic amines, demonstrating its utility in organic synthesis for creating structurally diverse molecules. This adaptability is crucial for developing novel catalysts and reaction conditions in synthetic chemistry (Koz’minykh et al., 2006).
Antitumor Activity
Derivatives of 1-methyl-2,3-dihydro-1H-indol-4-amine have been synthesized and tested for their antitumor activity. Such studies are integral to discovering new anticancer compounds and understanding their mechanism of action (Nguyen et al., 1990).
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-2,3-dihydroindol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOKDTHCXJUSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2,3-dihydro-1H-indol-4-amine | |
CAS RN |
801316-05-2 | |
| Record name | 1-methyl-2,3-dihydro-1H-indol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

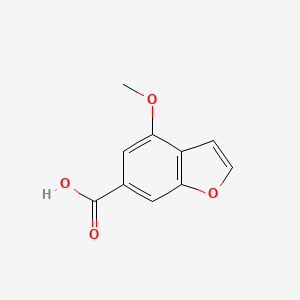
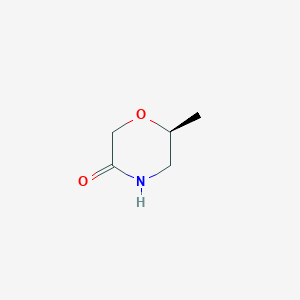






![Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1426177.png)

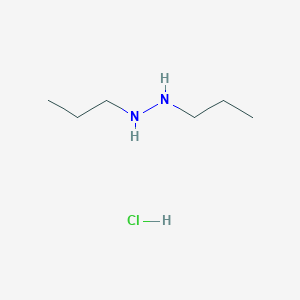

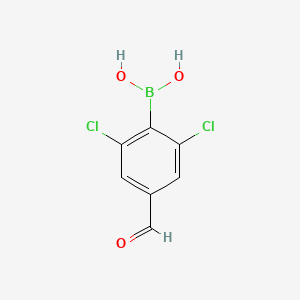
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1426187.png)